molecular formula C16H16Cl2N2OS B2400755 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 476280-99-6

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2400755
CAS No.: 476280-99-6
M. Wt: 355.28
InChI Key: XSBCPCQIRLUNRT-UHFFFAOYSA-N
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Description

Thiazoles are important aromatic heterocyclic compounds that have been the focus of considerable research . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, or cytotoxic drug molecules .


Synthesis Analysis

Thiazole derivatives are often synthesized based on structure-activity relationships of compounds such as Sorafenib and Quizartinib . A series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized, aiming to improve the druggability of target compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the substituents at different positions on the thiazole ring . For example, nitrogen-containing heterocyclic moieties such as piperidine, morpholine, and piperazine ring are frequently utilized to design novel anticancer drugs with the aim of improving the druggability .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

  • A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 2,5-dichlorophenyl groups, have been synthesized and characterized using techniques such as IR and NMR spectroscopy, and single crystal X-ray diffraction (Özer et al., 2009).

Biological Evaluation

  • Some benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on certain bacteria and fungi (Nam et al., 2010).

Application in Dyeing Polyester Fibers

  • Novel heterocyclic aryl monoazo organic compounds containing the thiazole-selenium group have been synthesized for use in dyeing polyester fabrics. These compounds exhibit antioxidant, antitumor, and antimicrobial activities, making the dyed fabrics potentially sterile and biologically active (Khalifa et al., 2015).

Antimicrobial Activity

  • Thiazole derivatives, including those with chlorophenyl groups, have been shown to possess antimicrobial properties against various bacterial and fungal species (Chawla, 2016).

Anticancer Evaluation

  • Some N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed higher anticancer activities than reference drugs in studies against various cancer cell lines (Ravinaik et al., 2021).

Corrosion Inhibition

  • Thiazole derivatives have been investigated for their corrosion inhibition efficiency on steel in hydrochloric acid solutions, showing that these compounds can act as mixed-type inhibitors (Yadav et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-(4-(2,5-dichlorophenyl)thiazol-2-yl)cyclohexanecarboxamide” is not available, thiazole derivatives have been reported to inhibit cancer cell proliferation, migration, and invasion through a variety of mechanisms and druggable targets .

Future Directions

Research into thiazole derivatives is ongoing, with a focus on improving their druggability and exploring their potential as therapeutic agents . Future work may involve the synthesis of new derivatives and the investigation of their biological activities .

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-11-6-7-13(18)12(8-11)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBCPCQIRLUNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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